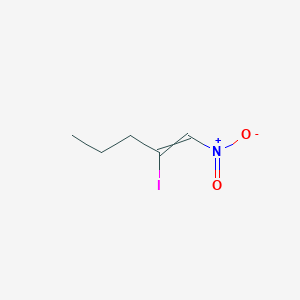

2-Iodo-1-nitropent-1-ene

Descripción

Structure

3D Structure

Propiedades

Número CAS |

922139-03-5 |

|---|---|

Fórmula molecular |

C5H8INO2 |

Peso molecular |

241.03 g/mol |

Nombre IUPAC |

2-iodo-1-nitropent-1-ene |

InChI |

InChI=1S/C5H8INO2/c1-2-3-5(6)4-7(8)9/h4H,2-3H2,1H3 |

Clave InChI |

IJDSATOBDIVWDY-UHFFFAOYSA-N |

SMILES canónico |

CCCC(=C[N+](=O)[O-])I |

Origen del producto |

United States |

Advanced Synthetic Methodologies for 2 Iodo 1 Nitropent 1 Ene and Analogues

Direct Synthesis Approaches to 2-Iodo-1-nitropent-1-ene

Direct synthetic methods aim to introduce the iodo and nitro functionalities in a single or sequential one-pot process, starting from common precursors. These approaches are often favored for their efficiency and atom economy.

Synthetic Routes via Halide-Exchange Reactions

Halide-exchange reactions, particularly the Finkelstein reaction, offer a plausible route to 2-iodo-1-nitropent-1-ene from a corresponding 2-bromo-1-nitropent-1-ene precursor. organicmystery.com This classic SN2 reaction involves the treatment of a chloro- or bromoalkane with an iodide salt, typically sodium iodide in acetone. organicmystery.com The precipitation of the less soluble sodium chloride or bromide drives the equilibrium towards the formation of the iodoalkane.

While direct examples for 2-iodo-1-nitropent-1-ene are not prevalent in the literature, the synthesis of analogous vinyl iodides from vinyl bromides is well-documented and can occur with retention of stereochemistry. oup.com For instance, copper- and nickel-catalyzed Finkelstein-type reactions have been shown to be effective for the synthesis of various vinyl iodides from their corresponding bromides under mild conditions. oup.comthieme-connect.comthieme-connect.com

Table 1: Examples of Catalytic Halide-Exchange Reactions for Vinyl Iodide Synthesis

| Catalyst | Reactants | Product | Yield | Reference |

|---|---|---|---|---|

| Copper(I) | Vinyl bromide, Potassium iodide | Vinyl iodide | Satisfactory to excellent | thieme-connect.com |

These methodologies suggest that a similar catalytic approach could be applicable to the synthesis of 2-iodo-1-nitropent-1-ene from 2-bromo-1-nitropent-1-ene.

Strategies Involving Oxidative Iodination Protocols

Oxidative iodination provides another direct entry to 2-iodo-1-nitroalkenes. These methods typically involve the reaction of an alkene or alkyne with an iodine source in the presence of an oxidizing agent. A highly relevant method is the synthesis of α-iodo-β-nitroalkenes from alkynes using a mixture of iodine (I₂) or potassium iodide (KI) and a nitrate (B79036) source (NO₃⁻). tandfonline.com This reaction proceeds via the in-situ generation of an iodinating and a nitrating species.

For example, the reaction of phenylacetylene (B144264) with iodine and a nitrate source yields (Z)- and (E)-1-iodo-2-nitro-1-phenylethene. tandfonline.com A similar strategy could foreseeably be applied to 1-pentyne (B49018) to generate 2-iodo-1-nitropent-1-ene.

Various other oxidative iodination systems have been developed for the iodination of terminal alkynes, which could potentially be adapted. These include the use of N-iodosuccinimide (NIS) in the presence of activating agents, or molecular iodine with a variety of oxidants. nih.govorganic-chemistry.orgsemanticscholar.orgorganic-chemistry.org

Table 2: Selected Oxidative Iodination Reagent Systems for Alkenes and Alkynes

| Iodine Source | Oxidant/Activator | Substrate | Product Type | Reference |

|---|---|---|---|---|

| I₂/KI | NO₃⁻ | Alkyne | α-Iodo-β-nitroalkene | tandfonline.com |

| NIS | Acetic Acid | Terminal Alkyne | 1-Iodoalkyne | organic-chemistry.org |

| I₂ | H₂O₂ | Enol Ether | 2-Iodo ketone | mdpi.com |

Mechanistic Considerations in Direct Synthesis Pathways

The mechanism of direct iodination of nitroalkenes is believed to proceed through electrophilic attack. In the case of the α-iodination of β-nitroalkenes, a proposed mechanism involves the initial Michael addition of a nucleophile (like methoxide) to the nitroalkene. researchgate.netresearchgate.net This is followed by the electrophilic capture of the resulting enolate/nitronate intermediate by an iodine source such as NIS, and subsequent elimination to form the α-iodo-nitroalkene. researchgate.netresearchgate.net

In the oxidative iodination of alkynes, the reaction is thought to proceed through the formation of a reactive iodonium (B1229267) ion intermediate, which is then attacked by the nucleophilic alkyne. researchgate.net The subsequent steps involving the introduction of the nitro group would depend on the specific reagents used.

Indirect Synthetic Pathways and Precursor Chemistry

Indirect methods involve the sequential formation of the target molecule, either by first synthesizing a nitroalkene and then iodinating it, or by starting with an iodoalkene and introducing the nitro group.

Derivatization from Nitroalkenes via Iodination

A plausible and documented route to 2-iodo-1-nitroalkenes involves the direct iodination of a corresponding 1-nitroalkene. For instance, the α-iodination of β-nitrostyrenes has been achieved using molecular iodine in the presence of a base like sodium bicarbonate. researchgate.net This suggests that 1-nitropent-1-ene (B1505642) could serve as a direct precursor to 2-iodo-1-nitropent-1-ene under similar conditions.

Another strategy involves a tandem reaction sequence. For example, a Michael addition to a nitroalkene can be followed by in-situ iodination of the resulting intermediate. rsc.org

Transformations from Iodoalkenes with Nitro Group Introduction

The synthesis of 2-iodo-1-nitropent-1-ene starting from 2-iodopent-1-ene would require the introduction of a nitro group at the 1-position. While direct nitration of vinyl iodides is not a commonly reported transformation, the nitration of alkenes is a well-established process. wikipedia.org

Various nitrating agents can be employed for the conversion of alkenes to nitroalkenes. These include nitryl iodide, generated in situ from silver nitrite (B80452) and elemental iodine, or direct nitration with nitric oxide and an aluminum oxide catalyst under acidic conditions. wikipedia.org The application of such methods to 2-iodopent-1-ene would need to be investigated, with careful consideration of potential side reactions and regioselectivity. The synthesis of 2-iodo-1-nitroalk-1-enes is known, as they are used as precursors for the synthesis of 1-nitroalk-1-ynes. thieme-connect.de

Multicomponent Reactions Towards Functionalized Iodo-Nitroalkenes

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation, represent a highly efficient strategy for building molecular complexity. beilstein-journals.org While a direct MCR for 2-iodo-1-nitropent-1-ene is not prominently documented, the principles of MCRs have been successfully applied to the synthesis of highly functionalized nitroalkenes and related heterocyclic systems, showcasing the potential for developing such pathways.

The reactivity of the nitroalkene scaffold makes it an excellent candidate for MCRs. For instance, a three-component coupling employing nitroalkenes, an electron-rich vinyl ether, and electron-withdrawing alkenes has been developed for the rapid assembly of nitrogenated bicyclic systems. acs.org These sequential cycloaddition reactions proceed with high regioselectivity and diastereoselectivity. acs.org Another approach involves the reaction of glycine-based dithiocarbamates with nitroalkenes in the presence of acetic anhydride, which proceeds through a Michael addition cascade to yield fully substituted thiazoles. researchgate.net

Furthermore, multicomponent strategies have been used to generate chiral nonracemic aminated nitroso acetals from γ-nitrogenated nitroalkenes. These tandem [4+2]/[3+2] cycloadditions demonstrate good reactivity and diastereoselection, with reaction times significantly reduced by the use of lithium salt promoters. beilstein-journals.orgbeilstein-journals.org The development of one-pot, three-component reactions to produce β-iodo Morita-Baylis-Hillman esters from ketones, ethyl propiolate, and aluminum iodide highlights that iodo-functionalized alkenes can be effectively synthesized via MCRs. organic-chemistry.org

| Reaction Type | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| [4+2]/[3+2] Cycloaddition | γ-Aminated Nitroalkene, Ethyl Vinyl Ether, Electron-Deficient Alkene | Aminated Nitroso Acetals | High diastereoselectivity; LiCl or LiClO4 promoted. | beilstein-journals.orgbeilstein-journals.org |

| Sequential Cycloaddition | Nitroalkene, Vinyl Ether, Electron-Withdrawing Alkene | Nitrogenated Bicycles | Atom-economy strategy; high regioselectivity. | acs.org |

| Michael Addition Cascade | Glycine-based Dithiocarbamate, Nitroalkene, Acetic Anhydride | Fully Substituted Thiazoles | Solvent-free conditions; high yields. | researchgate.net |

| Three-Component Coupling | Ketone, Ethyl Propiolate, Aluminum Iodide | β-Iodo Morita-Baylis-Hillman Esters | Excellent Z-stereoselectivity; forms iodo-alkene functionality. | organic-chemistry.org |

Stereoselective Synthesis of 2-Iodo-1-nitropent-1-ene

The geometry of the double bond in 2-iodo-1-nitropent-1-ene is critical for its subsequent reactivity in cross-coupling and other transformations. Stereoselective synthesis is therefore paramount. Research has shown that organocatalysis can be employed to control the stereochemistry of related compounds. For example, the intramolecular nucleophilic substitution of (E)-5-iodo-1-nitropent-1-ene can be catalyzed by proline, where deprotonation at the γ-position leads to the formation of a β-cyclopropyl nitroalkene. sorbonne-universite.fr

The synthesis of vinyl iodides with specific (E) or (Z) geometry is well-established. wikipedia.org A common and highly effective method is the copper(I)-catalyzed Finkelstein-type halide-exchange reaction. This approach allows for the stereospecific conversion of vinyl bromides to their corresponding vinyl iodides under mild conditions, with potassium iodide serving as the iodine source. thieme-connect.com The reaction proceeds with high yields and preserves the original stereochemistry of the double bond. thieme-connect.com Additionally, regio- and stereoselective hydroiodination of internal alkynes using ex situ generated HI provides a practical route to (E)-vinyl iodides with high functional group tolerance. organic-chemistry.org

| Method | Substrate | Reagents | Key Outcome | Reference |

|---|---|---|---|---|

| Copper-Catalyzed Halide Exchange | Vinyl Bromide | KI, Cu(I) catalyst | Stereospecific conversion to vinyl iodide. | thieme-connect.com |

| Hydroiodination | Internal Alkyne | HI (generated ex situ) | (E)-vinyl iodides with high regio- and stereoselectivity. | organic-chemistry.org |

| Reaction of β-Oxido Phosphonium Ylides | Aldehyde, Wittig Reagent | Electrophilic Halogen Source (e.g., I2) | Predominantly E-iodo-substituted alkenes. | organic-chemistry.org |

| Three-Component Halo Aldol (B89426) Reaction | Alkyne, Aldehyde | Iodine source | Diastereoselective formation of I-C/C-C bonds. | organic-chemistry.org |

Enantioselective Approaches in Iodo-Nitroalkene Construction

Achieving enantioselectivity in the synthesis of iodo-nitroalkenes or their derivatives is a significant challenge, primarily addressed through organocatalysis. While 2-iodo-1-nitropent-1-ene itself is achiral, enantioselective methods are crucial for synthesizing related chiral molecules that incorporate the iodo-nitroalkene functionality or for reactions where this moiety directs subsequent stereoselective transformations.

The development of universal organocatalysts has enabled the highly enantioselective reduction of various classes of nitroalkenes, including β,β-disubstituted ones, to furnish enantioenriched β-chiral nitroalkanes. organic-chemistry.orgnih.gov These catalysts, such as specific aminocatalysts combined with a Brønsted acid (e.g., HNTf₂), can outperform many existing methods in terms of yield and enantioselection. organic-chemistry.org

Furthermore, enantioselective Michael additions to nitroalkenes are a powerful tool for creating stereogenic centers. For instance, the kinetic resolution of axially chiral biaryl nitroalkenes has been achieved through an enantioselective Michael addition of acetone, mediated by a bifunctional thiophosphinamide catalyst. rsc.org Similarly, proline has been shown to catalyze the Michael reaction of ketones with nitroolefins, providing access to a variety of chiral addition products. researchgate.net These strategies demonstrate the potential to construct complex chiral architectures containing the nitro group, which could be applied to substrates also featuring an iodo-alkene.

Diastereoselective Control in Related Vinyl Iodide and Nitroalkene Syntheses

Diastereoselective control is essential when synthesizing molecules with multiple stereocenters. In the context of iodo-nitroalkenes, this involves controlling the relative stereochemistry of substituents on the alkyl chain or in cyclic structures derived from them.

Thiourea-based organocatalysts have proven effective in promoting the Michael addition of nitroalkanes to nitroalkenes. These reactions can produce syn-1,3-dinitro compounds with good yields and high diastereoselectivities, avoiding the common issue of oligomerization. thieme-connect.com The stereochemical outcome is rationalized by the catalyst's ability to simultaneously coordinate and activate both the nucleophile and the electrophile through hydrogen bonding. thieme-connect.com

In the realm of vinyl iodide synthesis, diastereoselective methods are also prevalent. A three-component halo-aldol reaction has been developed for the tandem formation of I-C and C-C bonds, yielding aldol adducts with good diastereoselectivity. organic-chemistry.org Moreover, the coupling of vinyl iodides with various nucleophiles can proceed with good to complete diastereoselectivity in the absence of a transition metal, often involving stereospecific hydroboration and 1,2-metallate rearrangement steps. nih.gov The diastereoselective Michael addition of chiral nickel(II) glycinate (B8599266) to nitroalkenes in water also provides β-substituted α,γ-diaminobutyric acid derivatives with excellent diastereoselectivities. nih.gov These methodologies provide a robust toolkit for controlling relative stereochemistry in molecules related to 2-iodo-1-nitropent-1-ene.

Mechanistic Investigations of Reactivity Patterns of 2 Iodo 1 Nitropent 1 Ene

Electrophilic and Nucleophilic Character of the Vinylic System

The electronic nature of 2-iodo-1-nitropent-1-ene is dominated by the strong electron-withdrawing capacity of the nitro group and the unique electronic influence of the iodine atom. This combination imparts a distinct electrophilic and nucleophilic character to the molecule, governing its interactions with other chemical species.

Role of the Nitro Group in Enhancing Electrophilicity of the Alkene

The nitro group (–NO₂) is a powerful electron-withdrawing group, a property that significantly influences the reactivity of the alkene to which it is attached. unit.no This strong inductive and resonance effect polarizes the carbon-carbon double bond in 2-iodo-1-nitropent-1-ene, rendering the β-carbon atom (C2) electron-deficient and thus highly electrophilic. This enhanced electrophilicity makes the vinylic system a prime candidate for nucleophilic attack, particularly in conjugate addition reactions. wikipedia.orgmasterorganicchemistry.com

The general pattern for a Michael reaction involves the addition of a nucleophile to the β-carbon of an electrophilic alkene, such as an α,β-unsaturated nitro compound. masterorganicchemistry.com The driving force for this reaction is the formation of a stable carbanion intermediate, which is stabilized by the electron-withdrawing nitro group.

Influence of the Iodine Atom on Reactivity and Bond Dissociation Energies

The presence of the iodine atom at the 2-position of the vinylic system introduces several competing factors that modulate the reactivity of 2-iodo-1-nitropent-1-ene. While iodine is the least electronegative of the common halogens, its large atomic size and the polarizability of the carbon-iodine (C-I) bond play a crucial role.

The C-I bond is the weakest among the carbon-halogen bonds, with a bond dissociation energy that is significantly lower than that of C-Br, C-Cl, and C-F bonds. This relative weakness makes the iodine atom a good leaving group in certain reactions.

Furthermore, the iodine atom can also participate in radical reactions. The homolytic cleavage of the C-I bond can lead to the formation of a vinylic radical, opening up pathways for radical addition reactions. The stability of this radical intermediate will influence the propensity of the compound to undergo such reactions.

Addition Reactions of 2-Iodo-1-nitropent-1-ene

The electrophilic nature of the β-carbon in 2-iodo-1-nitropent-1-ene makes it susceptible to a variety of addition reactions. These reactions are central to the synthetic utility of this class of compounds, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Michael Addition Reactions: Substrate Scope and Catalysis

Michael addition is a cornerstone of the reactivity of nitroalkenes. wikipedia.org In the case of 2-iodo-1-nitropent-1-ene, the molecule acts as a Michael acceptor, reacting with a wide range of nucleophiles, known as Michael donors. wikipedia.org While specific studies on 2-iodo-1-nitropent-1-ene are limited, the reactivity of the closely related isomer, (E)-5-iodo-1-nitropent-1-ene, in organocatalytic domino reactions provides valuable insights. wiley-vch.derwth-aachen.de

These reactions often employ amine catalysts, such as diphenylprolinol silyl (B83357) ether, to activate the nucleophile (an aldehyde in this case) through the formation of a more nucleophilic enamine intermediate. rwth-aachen.de This enamine then attacks the electrophilic β-carbon of the iodo-nitroalkene.

Table 1: Organocatalytic Domino Reaction of Aliphatic Aldehydes with (E)-5-Iodo-1-nitropent-1-ene

| Aldehyde | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| Propanal | Diphenylprolinol silyl ether | 62 | >99:1 | 97 |

| Butanal | Diphenylprolinol silyl ether | 55 | 95:5 | 96 |

| Isovaleraldehyde | Diphenylprolinol silyl ether | 40 | 66:34 | 93 |

Data sourced from a study on the isomer (E)-5-iodo-1-nitropent-1-ene and is presented to illustrate the potential reactivity of 2-iodo-1-nitropent-1-ene. rwth-aachen.de

The substrate scope for Michael donors is broad and includes carbanions derived from malonates, β-ketoesters, and other activated methylene (B1212753) compounds. wikipedia.org

Stereochemical Outcomes of Addition Reactions

The stereochemistry of addition reactions to 2-iodo-1-nitropent-1-ene is a critical aspect, particularly in the synthesis of chiral molecules. The use of chiral catalysts in Michael additions can induce high levels of stereoselectivity, leading to the formation of specific stereoisomers.

In the context of the domino reaction involving (E)-5-iodo-1-nitropent-1-ene, the use of a chiral diphenylprolinol silyl ether catalyst resulted in excellent enantiomeric excesses, indicating a well-defined transition state where the catalyst controls the facial selectivity of the nucleophilic attack on the nitroalkene. rwth-aachen.de The diastereoselectivity is also notable, suggesting that the approach of the nucleophile is sterically and electronically directed.

Radical Addition Pathways

While ionic pathways like the Michael addition are predominant, the presence of the C-I bond suggests the possibility of radical addition reactions. The relatively weak C-I bond can undergo homolytic cleavage upon initiation by radical initiators or photochemically, generating a vinylic radical.

Cross-Coupling Transformations Involving the Vinylic Iodide Moiety

The vinylic iodide in 2-iodo-1-nitropent-1-ene serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions. The reactivity of the C-I bond is enhanced by the presence of the electron-withdrawing nitro group, making it a suitable electrophile for such transformations.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for creating carbon-carbon bonds. libretexts.org The vinylic iodide of 2-iodo-1-nitropent-1-ene is an excellent substrate for these reactions due to the high reactivity of the carbon-iodine bond towards oxidative addition to a palladium(0) catalyst. rug.nl

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide. organic-chemistry.org For 2-iodo-1-nitropent-1-ene, a Suzuki coupling would enable the introduction of a variety of aryl, vinyl, or alkyl groups, replacing the iodine atom. The general mechanism involves the oxidative addition of the vinylic iodide to a Pd(0) complex, followed by transmetalation with an organoboron species (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. organic-chemistry.org While specific examples with 2-iodocycloenones have been reported to proceed efficiently, organic-chemistry.org detailed studies on 2-iodo-1-nitropent-1-ene are not extensively documented.

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene. mdpi.com In the case of 2-iodo-1-nitropent-1-ene, it could react with various alkenes to form a new carbon-carbon bond at the vinylic position. The catalytic cycle of the Heck reaction typically involves oxidative addition of the vinylic iodide to Pd(0), migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst. libretexts.org The regioselectivity of the Heck reaction can sometimes be an issue, though with electron-poor alkenes, the reaction often proceeds with high selectivity. rug.nl

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The reaction of 2-iodo-1-nitropent-1-ene with a terminal alkyne under Sonogashira conditions would lead to the synthesis of a conjugated enyne. The catalytic cycle involves a palladium cycle similar to other cross-coupling reactions and a copper cycle that generates a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. wikipedia.org This reaction is known for its mild conditions and tolerance of various functional groups. walisongo.ac.id

Copper-Catalyzed Coupling Reactions

Copper-catalyzed cross-coupling reactions, such as the Ullmann reaction, provide an alternative to palladium-based methodologies for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgorganic-chemistry.org These reactions are particularly useful for forming bonds with nucleophiles like amines, alcohols, and thiols. The coupling of vinylic halides with alcohols to form vinylic ethers has been demonstrated using copper(I) catalysts. nih.gov For 2-iodo-1-nitropent-1-ene, a copper-catalyzed coupling with an alcohol would yield a 2-alkoxy-1-nitropent-1-ene. Similarly, coupling with primary amines using aqueous ammonia (B1221849) has been achieved with aryl halides at room temperature, suggesting a potential route for the amination of 2-iodo-1-nitropent-1-ene. pkusz.edu.cn

Emerging Metal-Catalyzed Methodologies

Research continues to expand the scope of metal-catalyzed cross-coupling reactions, with other transition metals like nickel showing promise. Nickel catalysts can be a more earth-abundant and cost-effective alternative to palladium for certain transformations. nih.gov While specific applications of emerging metal-catalyzed methodologies on 2-iodo-1-nitropent-1-ene are not well-documented, the general principles of oxidative addition and reductive elimination are often transferable, suggesting that this compound could be a viable substrate for newly developed catalytic systems.

Cyclization and Rearrangement Reactions

The dual functionality of 2-iodo-1-nitropent-1-ene provides opportunities for intramolecular reactions, leading to the formation of cyclic structures. These reactions can be triggered by either the nitro group or the iodo group, often proceeding through complex cascade or domino sequences.

Intramolecular Cyclization Pathways Triggered by Nitro or Iodo Functions

The nitroalkene moiety is a versatile functional group that can participate in various cyclization reactions. For instance, the light-induced intramolecular cyclization of α,β-unsaturated nitro compounds can lead to the cleavage of the double bond. researchgate.net In a different approach, the γ-proton of a related compound, (E)-5-iodo-1-nitropent-1-ene, has been shown to be deprotonated by an organocatalyst, leading to an intramolecular nucleophilic substitution to form a β-cyclopropyl nitroalkene. researchgate.netresearchgate.net Although this involves a different isomer, it highlights the potential for the iodo group to act as a leaving group in cyclization reactions initiated by transformations involving the nitroalkene system.

Palladium-catalyzed intramolecular cyclizations of substrates containing both a halide and an unsaturated bond are also well-established methods for the synthesis of cyclic compounds. semanticscholar.org

Cascade and Domino Reactions

Cascade reactions, also known as domino or tandem reactions, are processes involving at least two consecutive reactions where each subsequent step is a consequence of the chemical functionality formed in the previous one. wikipedia.org20.210.105 These reactions are highly efficient in building molecular complexity from simple starting materials.

While specific cascade reactions for 2-iodo-1-nitropent-1-ene are not detailed in the literature, organocatalytic domino reactions involving the related isomer, (E)-5-iodo-1-nitropent-1-ene, have been reported. For example, a diastereoselective and enantioselective organocatalytic domino reaction between aliphatic aldehydes and (E)-5-iodo-1-nitropent-1-ene has been developed to produce cyclic γ-nitroaldehydes. rwth-aachen.derwth-aachen.de This type of reaction showcases the potential for complex transformations involving both the nitroalkene and the iodoalkene functionalities within a single synthetic operation. Such multi-step tandem reactions are powerful tools in the total synthesis of complex natural products. wikipedia.org

Isomerization and Stereochemical Control in Rearrangements

The stereochemistry of 2-iodo-1-nitropent-1-ene, particularly the E/Z configuration of the double bond, plays a crucial role in determining the outcome of its reactions. Isomerization between these forms can be influenced by various factors, including the reaction conditions and the presence of catalysts.

In the context of domino reactions, the (E)-isomer of 5-iodo-1-nitropent-1-ene has been utilized in organocatalytic processes. For instance, a diastereo- and enantioselective organocatalytic domino reaction between aliphatic aldehydes and (E)-5-iodo-1-nitropent-1-ene, catalyzed by diphenylprolinol silyl ether, proceeds through an enamine-enamine mechanism. rwth-aachen.de This reaction leads to the formation of cyclic γ-nitroaldehydes of the cyclopentane (B165970) type with high diastereomeric ratios and excellent enantiomeric excesses. rwth-aachen.de The stereochemical outcome is controlled by the catalyst, which dictates the facial selectivity of the nucleophilic attack on the enamine intermediate.

Furthermore, the γ-proton of (E)-5-iodo-1-nitropent-1-ene can be deprotonated by a mild base, such as a proline-based organocatalyst. researchgate.netresearchgate.net This deprotonation initiates an intramolecular nucleophilic substitution, resulting in the formation of a β-cyclopropyl nitroalkene. researchgate.netresearchgate.net The stereochemistry of the starting material is critical for the success of this cyclization.

Rearrangements involving 2-iodo-1-nitropent-1-ene can also be subject to stereochemical control. While specific studies on the wikipedia.orgrsc.org-Wittig rearrangement of this exact compound are not detailed in the provided results, the principles of such rearrangements offer insight. The stereochemical course of wikipedia.orgrsc.org-Wittig rearrangements can be influenced by chelation effects and the inherent stereochemistry of the reacting centers. msu.edu For example, the rearrangement can proceed with either retention or inversion of configuration at the migrating and lithium-bearing termini, depending on the substrate and reaction conditions. msu.edu

Functional Group Interconversions of Nitro and Iodo Moieties

The nitro and iodo groups in 2-iodo-1-nitropent-1-ene are amenable to a variety of transformations, allowing for the synthesis of diverse functionalized molecules.

The reduction of the nitro group is a fundamental transformation in organic chemistry. wikipedia.org For aliphatic nitro compounds like 2-iodo-1-nitropent-1-ene, several methods are available to convert the nitro group into an amine. These include catalytic hydrogenation using catalysts such as platinum(IV) oxide or Raney nickel. wikipedia.org Other reagents like iron metal in refluxing acetic acid or samarium diiodide can also effect this reduction. wikipedia.org

Alternatively, the nitro group can be reduced to other functionalities. For instance, reduction with metal salts like tin(II) chloride or chromium(II) chloride can yield oximes. wikipedia.org The use of diborane (B8814927) or a combination of zinc dust and ammonium (B1175870) chloride can lead to the formation of hydroxylamines. wikipedia.org

The choice of reducing agent is critical, especially when considering the presence of the iodine atom, as some reagents might also reduce the carbon-iodine bond.

Table 1: Selected Reagents for the Reduction of Aliphatic Nitro Groups

| Product | Reagent(s) |

| Amine | Catalytic hydrogenation (PtO₂, Raney nickel), Fe/acetic acid, SmI₂ |

| Oxime | SnCl₂, CrCl₂ |

| Hydroxylamine | Diborane, Zn/NH₄Cl |

The vinyl iodide functionality in 2-iodo-1-nitropent-1-ene is a versatile handle for further synthetic modifications. Vinyl iodides are particularly reactive in transition-metal catalyzed cross-coupling reactions due to the relatively weak carbon-iodine bond. wikipedia.org This allows for the formation of new carbon-carbon bonds under milder conditions compared to other vinyl halides. wikipedia.org

Common cross-coupling reactions involving vinyl iodides include the Suzuki, Stille, Heck, and Sonogashira reactions, enabling the introduction of a wide range of substituents. wikipedia.org Halogen-exchange reactions, for example, converting a vinyl bromide to a more reactive vinyl iodide using a copper catalyst, highlight the synthetic utility of these compounds. wikipedia.orgorganic-chemistry.org

Furthermore, the iodine atom can be replaced by hydrogen through reduction. Tri-n-butyltin hydride has been shown to reduce α-substituted nitro compounds, replacing the substituent with a hydrogen atom via a radical chain mechanism. rsc.org

The reactivity of the nitro and iodo groups in 2-iodo-1-nitropent-1-ene are not always independent. The presence of the electron-withdrawing nitro group can influence the reactivity of the vinyl iodide moiety and vice versa.

In some reactions, both functionalities can participate in a concerted or sequential manner. For example, the synthesis of 1-nitroalkynes can be achieved through the base-induced elimination of hydrogen iodide from 2-iodo-1-nitroalk-1-enes. thieme-connect.de This reaction is highly sensitive to the reaction conditions due to the instability of the resulting nitroalkyne. thieme-connect.de

In a copper-catalyzed reductive aminocarbonylation reaction, an alkyl iodide can react with a nitroarene, where the copper catalyst synergistically mediates both the carbonylation of the alkyl iodide and the reduction of the nitroarene. sci-hub.se This suggests that under specific catalytic conditions, both the iodo and nitro groups of a molecule like 2-iodo-1-nitropent-1-ene could be involved in complex transformations.

The interplay of these functional groups allows for the design of intricate synthetic strategies, leading to the formation of complex target molecules from the relatively simple starting material of 2-iodo-1-nitropent-1-ene.

Spectroscopic and Computational Analysis of 2 Iodo 1 Nitropent 1 Ene and Its Derivatives

Advanced Spectroscopic Characterization Techniques in Structural Elucidation

Spectroscopic methods provide a powerful toolkit for probing the molecular architecture of compounds. Each technique offers unique insights into different aspects of the molecular structure, and their combined application allows for a detailed and confirmed structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the connectivity and stereochemistry of organic molecules. For 2-Iodo-1-nitropent-1-ene, both ¹H and ¹³C NMR spectroscopy are crucial for assigning the E/Z configuration of the double bond.

In ¹H NMR, the chemical shift of the vinylic proton is highly informative. Due to the anisotropic effect of the iodine atom and the electron-withdrawing nature of the nitro group, this proton is expected to resonate in the downfield region. The coupling constant (J-value) between the vinylic proton and the adjacent methylene (B1212753) protons of the propyl group can also provide stereochemical information. Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can definitively establish the stereochemistry by observing through-space correlations between the vinylic proton and the protons on the neighboring alkyl chain. For instance, a NOESY correlation between the vinylic proton and the C3-methylene protons would strongly suggest a Z-configuration. organic-chemistry.orgbeilstein-journals.org

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The chemical shifts of the sp²-hybridized carbons of the double bond are particularly diagnostic. The carbon atom bearing the nitro group (C1) is expected to be significantly downfield due to the strong electron-withdrawing effect of the nitro group, while the carbon atom bonded to the iodine (C2) will also be deshielded.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for (E)-2-Iodo-1-nitropent-1-ene

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 (CHNO₂) | 7.0 - 7.5 | 145 - 155 |

| 2 (C-I) | - | 90 - 100 |

| 3 (CH₂) | 2.3 - 2.8 | 35 - 45 |

| 4 (CH₂) | 1.4 - 1.8 | 20 - 25 |

| 5 (CH₃) | 0.9 - 1.2 | 13 - 15 |

Note: These are predicted values based on known substituent effects and data from similar compounds. Actual experimental values may vary.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For 2-Iodo-1-nitropent-1-ene, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₅H₈INO₂.

The electron ionization (EI) mass spectrum of 2-Iodo-1-nitropent-1-ene is expected to show a molecular ion peak ([M]⁺). However, due to the lability of the C-I and C-N bonds, this peak may be of low intensity. Common fragmentation pathways would include the loss of the nitro group (NO₂) to give a fragment at [M-46]⁺, and the loss of the iodine atom to give a fragment at [M-127]⁺. Cleavage of the alkyl chain can also occur, leading to a series of smaller fragment ions. The isotopic pattern of iodine (¹²⁷I is the only stable isotope) simplifies the interpretation of the spectrum, as there will be no isotopic peaks for this element.

Table 2: Expected Major Fragment Ions in the Mass Spectrum of 2-Iodo-1-nitropent-1-ene

| m/z Value | Identity of Fragment |

| 241 | [C₅H₈INO₂]⁺ (Molecular Ion) |

| 195 | [C₅H₈I]⁺ ([M-NO₂]⁺) |

| 114 | [C₅H₈NO₂]⁺ ([M-I]⁺) |

| 69 | [C₅H₉]⁺ (Pentyl cation) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 2-Iodo-1-nitropent-1-ene would be characterized by specific absorption bands corresponding to the vibrations of its constituent bonds.

The most prominent peaks would be due to the nitro group, with strong asymmetric and symmetric stretching vibrations typically appearing in the regions of 1500-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. The carbon-carbon double bond (C=C) stretch of the nitroalkene is expected to absorb in the range of 1620-1650 cm⁻¹. The carbon-iodine (C-I) bond stretch is found in the fingerprint region, typically between 500-600 cm⁻¹. The spectrum would also show C-H stretching and bending vibrations for the alkyl chain.

Table 3: Characteristic Infrared Absorption Frequencies for 2-Iodo-1-nitropent-1-ene

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1340 - 1380 |

| Alkene (C=C) | Stretch | 1620 - 1650 |

| C-I | Stretch | 500 - 600 |

| C-H (sp³) | Stretch | 2850 - 2960 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. If a suitable single crystal of 2-Iodo-1-nitropent-1-ene can be obtained, X-ray diffraction analysis would unambiguously determine its solid-state conformation and the E/Z stereochemistry of the double bond.

The crystallographic data would provide accurate measurements of the C=C, C-I, and C-N bond lengths and the bond angles around the sp² carbons, offering insight into the electronic effects of the iodo and nitro substituents. Intermolecular interactions, such as halogen bonding involving the iodine atom, could also be identified, which can influence the packing of the molecules in the crystal. While no specific crystal structure for 2-Iodo-1-nitropent-1-ene is publicly available, related structures of iodo-nitro compounds have been reported, demonstrating the utility of this technique. researchgate.net

Quantum Chemical and Theoretical Investigations

In conjunction with experimental techniques, computational chemistry provides a powerful platform for understanding the electronic structure, properties, and reactivity of molecules.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a robust computational method for studying the electronic structure and reactivity of organic molecules. mdpi.comunibo.it For 2-Iodo-1-nitropent-1-ene, DFT calculations can be employed to investigate various aspects of its chemical behavior.

DFT can be used to model the molecule's geometry, predict its spectroscopic properties (NMR, IR), and calculate its molecular orbitals (HOMO and LUMO), which are key to understanding its reactivity in cycloaddition and nucleophilic substitution reactions. For example, the calculated energies of the E and Z isomers can predict their relative stabilities.

Furthermore, DFT is instrumental in elucidating reaction mechanisms. For reactions involving 2-Iodo-1-nitropent-1-ene, such as its use as a precursor in the synthesis of more complex molecules, DFT can be used to map out the potential energy surface of the reaction. researchgate.net This includes identifying transition states and intermediates, and calculating activation energies, which can provide a deeper understanding of the reaction pathways and stereochemical outcomes. Computational studies on related nitroalkenes have provided valuable insights into their cycloaddition reactions, and similar approaches can be applied to 2-Iodo-1-nitropent-1-ene. beilstein-journals.org

Conformational Analysis and Stereoelectronic Effects

The conformational landscape of 2-iodo-1-nitropent-1-ene is dictated by the rotational barriers around the single bonds of the pentyl chain and the significant steric and electronic interactions imposed by the substituents on the C1=C2 double bond. The primary focus of conformational analysis for this molecule is the rotation around the C2-C3 bond, which determines the spatial arrangement of the propyl group relative to the rigid vinylnitroiodo moiety.

Computational modeling suggests that several conformers exist as energy minima. The stability of these conformers is governed by a balance of steric repulsion and stabilizing stereoelectronic effects. Stereoelectronic effects are orbital interactions that depend on the geometry of the molecule and can significantly influence its stability and reactivity. wikipedia.org In 2-iodo-1-nitropent-1-ene, the key interactions include:

Hyperconjugation: This involves the delocalization of electrons from a filled bonding orbital (donor) to an adjacent empty antibonding orbital (acceptor). For instance, stabilizing interactions can occur between the σ orbitals of C-H bonds on the C3 carbon and the low-lying antibonding π* orbital of the C=C double bond or the σ* orbitals of the C-I and C-NO₂ bonds. The efficiency of this overlap is highly dependent on the dihedral angle between the interacting orbitals, favoring anti-periplanar or gauche arrangements. researchgate.net

Electrostatic Interactions: The powerful electron-withdrawing nature of the nitro group and the electronegativity of the iodine atom create significant local dipoles. The repulsive or attractive forces between these dipoles, and between the dipoles and the alkyl chain, play a crucial role in determining the preferred conformation. For example, conformations that minimize the dipole-dipole repulsion between the C-I and C-NO₂ bonds are generally favored.

The "gauche effect," often observed in 1,2-disubstituted ethanes with electronegative substituents, could also influence the conformational preference around the C2-C3 bond. researchgate.net This effect, driven by a combination of hyperconjugation and electrostatic interactions, might favor a gauche arrangement of the C1=C2 bond and the C3-C4 bond over the sterically less hindered anti conformation.

Table 1: Predicted Conformational Data for 2-Iodo-1-nitropent-1-ene

| Conformer (around C2-C3 bond) | Key Dihedral Angle | Dominant Stereoelectronic Interaction | Predicted Relative Stability |

|---|---|---|---|

| Anti-periplanar | C1-C2-C3-C4 ≈ 180° | Minimizes steric hindrance. | High |

| Gauche (synclinal) | C1-C2-C3-C4 ≈ 60° | Potential for σ(C-H) → π*(C=C) hyperconjugation. researchgate.net | Moderate to High |

Prediction of Reactivity and Selectivity

The electronic structure of 2-iodo-1-nitropent-1-ene provides clear indicators for its predicted reactivity. The molecule features a highly polarized carbon-carbon double bond, making it a versatile substrate for various chemical transformations.

Reactivity: The nitro group (-NO₂) is one of the strongest electron-withdrawing groups in organic chemistry. Its presence, conjugated with the double bond, renders the C1 carbon atom highly electrophilic. This strong polarization makes the molecule an excellent Michael acceptor, susceptible to nucleophilic attack at the C1 position.

The carbon-iodine bond is relatively weak and polarizable, and the iodine atom is a good leaving group. This suggests that the molecule can participate in reactions involving either nucleophilic substitution at the C2 position (though less likely than addition to C1) or radical-mediated processes. Photochemical decomposition could potentially generate α-nitroalkyl radicals, which are versatile intermediates in synthesis. researchgate.net

Selectivity: The prediction of selectivity in reactions involving derivatives of 2-iodo-1-nitropent-1-ene hinges on controlling the reactivity at its different functional sites.

Chemoselectivity: In reactions with reagents that are both nucleophilic and basic, a key challenge is controlling the competition between Michael addition at C1 and proton abstraction from the C3 position. Research on the related isomer, (E)-5-iodo-1-nitropent-1-ene, has shown that organocatalysts can facilitate the deprotonation of a γ-proton to initiate an intramolecular nucleophilic substitution, leading to a cyclopropyl (B3062369) nitroalkane. researchgate.net A similar pathway could be envisioned for derivatives of 2-iodo-1-nitropent-1-ene, where a base could abstract a proton from C3, leading to subsequent reactions.

Regioselectivity: For addition reactions, nucleophilic attack is overwhelmingly predicted to occur at the C1 carbon due to the strong electron-withdrawing effect of the nitro group.

Stereoselectivity: For nucleophilic additions to the double bond, the approach of the nucleophile can be influenced by the steric bulk of the substituents and the conformation of the alkyl chain. In catalytic asymmetric reactions, chiral catalysts would interact with the nitroalkene to create a chiral environment, directing the nucleophile to attack one face of the double bond preferentially. The use of (E)-5-iodo-1-nitropent-1-ene as an electrophile in aminocatalysis has been shown to produce optically pure γ-nitro aldehydes, highlighting the potential for high stereocontrol in this class of compounds. uni-regensburg.de

Table 2: Predicted Reactivity and Selectivity of 2-Iodo-1-nitropent-1-ene

| Reaction Type | Reagent Class | Predicted Site of Attack | Basis for Selectivity | Example Product Class |

|---|---|---|---|---|

| Michael Addition | Soft Nucleophiles (e.g., enamines, malonates) | C1 | Electronic: Strong polarization by -NO₂ group. | γ-Nitro compounds |

| Radical Cyclization | Radical Initiators / Photolysis | C2 (radical formation), C=C (radical trap) | Intramolecular reaction pathway control. | Cyclic nitro compounds |

| Nucleophilic Substitution | Strong Nucleophiles (under specific conditions) | C2 | Iodine as a leaving group. | Substituted nitroalkenes |

Applications of 2 Iodo 1 Nitropent 1 Ene in Advanced Organic Synthesis

Building Block in Complex Molecule Construction

The dual reactivity of 2-iodo-1-nitropent-1-ene makes it an exceptional tool for constructing complex molecules. The electron-deficient nitroalkene system is an excellent Michael acceptor, while the vinyl iodide is amenable to a variety of coupling reactions and can also act as an electrophilic center for intramolecular cyclizations.

While direct total syntheses of natural products using 2-iodo-1-nitropent-1-ene as a starting material are not extensively documented in readily available literature, its utility in creating complex carbocyclic frameworks is well-established. These frameworks are core structures of many natural products.

A significant application is the organocatalytic domino reaction between aliphatic aldehydes and (E)-5-iodo-1-nitropent-1-ene. rwth-aachen.de This reaction, following an enamine-enamine mechanism catalyzed by a diphenylprolinol silyl (B83357) ether, yields densely functionalized cyclic γ-nitroaldehydes of the cyclopentane (B165970) type. rwth-aachen.de Such structures, containing an all-carbon quaternary stereocenter, are challenging to synthesize and represent key intermediates that can be elaborated into various natural product families. For instance, a proline-based organocatalyst can deprotonate the γ-position of (E)-5-iodo-1-nitropent-1-ene, leading to an intramolecular nucleophilic substitution that forms a β-cyclopropyl nitroalkene, another structural motif present in some natural products. researchgate.net

The ability to generate polysubstituted pyrroles from nitroalkenes further underscores the potential relevance in this field, as the pyrrole (B145914) ring is a common scaffold in natural products. acs.org

The cyclopentane derivatives synthesized from 2-iodo-1-nitropent-1-ene are direct precursors to pharmaceutically important molecules like cyclic γ-amino acids. Following the domino cyclization to form the γ-nitroaldehyde, a straightforward two-step sequence can convert this intermediate into a novel cyclic γ-amino acid with high potential pharmaceutical relevance. rwth-aachen.de Chiral amines and their derivatives are essential components in a vast number of pharmaceutical drugs. nih.govd-nb.info

The broader family of nitroalkenes, to which 2-iodo-1-nitropent-1-ene belongs, is widely used in pharmaceutical synthesis. A closely related compound, (E)-1-nitropent-1-ene, is a key starting material in a nickel-catalyzed asymmetric Michael addition for the synthesis of an intermediate for Brivaracetam, an antiepileptic drug. nih.gov This highlights the established role of the nitropentene scaffold in constructing active pharmaceutical ingredients. The functional handles on 2-iodo-1-nitropent-1-ene provide additional opportunities for chemical diversification in drug discovery programs. For example, related iodinated nitro-aromatic compounds are recognized as key intermediates in the development of potential drug candidates. chemimpex.com

Table 1: Synthesis of a Pharmaceutically Relevant Cyclic γ-Amino Acid Precursor rwth-aachen.de An organocatalytic domino reaction using (E)-5-iodo-1-nitropent-1-ene to form a cyclic γ-nitroaldehyde, a direct precursor to a cyclic γ-amino acid.

| Aldehyde Reactant | Catalyst Loading (mol%) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |

| Propanal | 10 | 62 | 80:20 | 96 |

| Isovaleraldehyde | 20 | 40 | >99:1 | 97 |

| Cyclohexanecarboxaldehyde | 20 | 51 | 66:34 | 93 |

Direct applications of 2-iodo-1-nitropent-1-ene in agrochemical and material science are not specifically detailed in the literature. However, the reactivity of its constituent functional groups suggests significant potential. Related nitroaromatic compounds, such as 2-iodo-1-nitrobenzene, are employed as building blocks in the production of agrochemicals and dyes. chemimpex.com

Furthermore, nitroalkenes are recognized as precursors for materials with specific properties. They can be used to construct nanostructured membranes and are valuable in synthesizing heterocyclic scaffolds like pyrroles, which are common in targets for material sciences. acs.orgresearchgate.net The vinyl iodide functionality offers a handle for metal-catalyzed cross-coupling reactions, a cornerstone of modern materials synthesis, allowing for the incorporation of this building block into polymers or other advanced materials. mdpi.com

Intermediate in the Synthesis of Pharmaceutically Relevant Scaffolds

Generation of Chiral Intermediates

The creation of stereocenters in a controlled manner is a primary goal of modern organic synthesis. 2-Iodo-1-nitropent-1-ene is an excellent substrate for asymmetric reactions, enabling the generation of valuable enantioenriched intermediates.

The organocatalytic domino reaction between aliphatic aldehydes and (E)-5-iodo-1-nitropent-1-ene is a powerful example of an asymmetric transformation. rwth-aachen.de Using a chiral diphenylprolinol silyl ether catalyst, the reaction proceeds with high enantioselectivity, affording cyclopentane products with enantiomeric excesses typically ranging from 93-97%. rwth-aachen.de This method establishes two stereocenters, including a challenging quaternary carbon, with a high degree of stereocontrol.

The broader class of nitroalkenes is a cornerstone of asymmetric catalysis. They readily participate in enantioselective conjugate additions with a wide variety of nucleophiles, catalyzed by chiral organocatalysts or metal complexes. ehu.es For example, the asymmetric aza-Henry reaction of nitroalkenes is used to produce chiral 2-nitroallylic amines with excellent enantioselectivities (up to >99% ee). scispace.com These reactions demonstrate the capacity of the nitroalkene functional group within 2-iodo-1-nitropent-1-ene to be a prochiral handle for introducing stereocenters.

Table 2: Enantioselective Synthesis of Chiral Cyclopentane Scaffolds rwth-aachen.de Selected results from the asymmetric domino reaction of (E)-5-iodo-1-nitropent-1-ene, highlighting the high enantioselectivity.

| Reactant | Product Structure | Yield (%) | ee (%) |

| Propanal | Cyclopentane derivative | 62 | 96 |

| Isovaleraldehyde | Cyclopentane derivative | 40 | 97 |

| Cyclohexanecarboxaldehyde | Cyclopentane derivative | 51 | 93 |

One of the most valuable transformations of the nitro group is its reduction to a primary amine. This provides a direct route to chiral amines and amino acids, which are fundamental building blocks for pharmaceuticals, peptides, and chiral ligands. wiley.com

Asymmetric Transformations for Enantioenriched Products

Synthesis of Heterocyclic Compounds

2-Iodo-1-nitropent-1-ene has proven to be a valuable precursor for the construction of various heterocyclic scaffolds, particularly those containing nitrogen. Its reactivity allows for the formation of intricate cyclic systems through carefully designed reaction cascades.

Construction of Nitrogen-Containing Heterocycles

The primary application of 2-iodo-1-nitropent-1-ene in this context is in organocatalytic domino reactions for the synthesis of functionalized cyclopentanes, which are key precursors to nitrogen-containing heterocycles. A notable example is the diastereo- and enantioselective organocatalytic domino reaction between aliphatic aldehydes and (E)-5-iodo-1-nitropent-1-ene. rwth-aachen.de This reaction, catalyzed by diphenylprolinol silyl ether, proceeds via an enamine-enamine mechanism to afford cyclic γ-nitroaldehydes of the cyclopentane type. rwth-aachen.de These products are valuable intermediates as they can be readily converted into other nitrogen-containing heterocycles, such as cyclic γ-amino acids, which have potential pharmaceutical relevance. rwth-aachen.de

The reaction demonstrates high levels of stereocontrol, yielding products with moderate to excellent diastereomeric ratios and excellent enantiomeric excesses. rwth-aachen.de The process involves the formation of an all-carbon quaternary stereocenter, a challenging feat in organic synthesis. rwth-aachen.de

| Aldehyde Substrate | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| Propanal | (S)-Diphenylprolinol TMS ether | DMSO | 62 | 80:20 | 96 |

| Butanal | (S)-Diphenylprolinol TMS ether | DMSO | 55 | 75:25 | 97 |

| Isovaleraldehyde | (S)-Diphenylprolinol TMS ether | DMSO | 48 | 66:34 | 95 |

| Cyclohexanecarbaldehyde | (S)-Diphenylprolinol TMS ether | DMSO | 40 | >99:1 | 93 |

In a related transformation, the use of a proline-based organocatalyst can act as a mild base to deprotonate the γ-proton of (E)-5-iodo-1-nitropent-1-ene. This is followed by an intramolecular nucleophilic substitution, leading to the formation of a β-cyclopropyl nitroalkene, another type of nitrogen-containing cyclic compound. researchgate.net

Formation of Oxygen and Sulfur-Containing Heterocycles

A comprehensive review of the scientific literature did not yield specific examples of the application of 2-iodo-1-nitropent-1-ene in the synthesis of oxygen or sulfur-containing heterocycles. While the structural motifs of 2-iodo-1-nitropent-1-ene could theoretically participate in reactions leading to such heterocycles, dedicated research in this area appears to be limited or not publicly documented.

Emerging Applications in Catalysis and Method Development

The unique reactivity of 2-iodo-1-nitropent-1-ene makes it a valuable tool for the development of new catalytic systems and synthetic methodologies, particularly within the realm of organocatalysis.

Role in Organocatalytic Systems

As detailed in section 5.3.1, 2-iodo-1-nitropent-1-ene serves as a key electrophile in organocatalytic domino reactions. The development of the asymmetric synthesis of cyclic γ-nitroaldehydes showcases its utility in probing and establishing new organocatalytic methods. rwth-aachen.de The reaction proceeds through an enamine activation of the aldehyde substrate by the diphenylprolinol silyl ether catalyst. rwth-aachen.deuni-regensburg.de The resulting nucleophilic enamine then attacks the electron-deficient double bond of 2-iodo-1-nitropent-1-ene in a Michael addition. A subsequent intramolecular α-alkylation of the second enamine intermediate then forms the cyclopentane ring. rwth-aachen.de

This enamine-enamine cascade provides a powerful strategy for the construction of complex cyclic systems with high stereocontrol from simple acyclic precursors. rwth-aachen.de The successful application of 2-iodo-1-nitropent-1-ene in this context highlights its role as a benchmark substrate for testing the efficacy and stereoselectivity of new organocatalytic transformations.

| Parameter | Condition/Reagent | Role/Observation |

|---|---|---|

| Catalyst | (S)-Diphenylprolinol TMS ether | Induces high enantioselectivity. |

| Electrophile | (E)-5-Iodo-1-nitropent-1-ene | Acts as a Michael acceptor and alkylating agent. |

| Reaction Type | Domino (Michael/alkylation) | Forms two C-C bonds and a stereocenter in one pot. |

| Key Intermediates | Enamines | Nucleophilic species formed from the aldehyde and catalyst. |

Substrate for Transition Metal Catalysis Development

While the chemistry of vinyl iodides often involves transition metal-catalyzed cross-coupling reactions, a thorough search of the available literature did not reveal specific studies where 2-iodo-1-nitropent-1-ene was employed as a substrate for the development of new transition metal-catalyzed methods. Its potential in this area remains an open field for future investigation.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

Current synthetic strategies towards related 2-halo-1-nitroalkenes often serve as a starting point for further transformations, such as the synthesis of highly reactive 1-nitroalk-1-ynes through base-induced elimination. thieme-connect.de A key future direction is the development of more direct, efficient, and sustainable methods for the synthesis of 2-Iodo-1-nitropent-1-ene itself.

Research in this area could focus on:

Green Chemistry Approaches : Exploring modern synthetic techniques such as photoredox catalysis, electrochemistry, and mechanochemistry could provide milder and more environmentally benign pathways. unibe.ch These methods may allow for the direct iodonitration of alkynes under conditions that minimize waste and avoid harsh reagents.

Catalytic Asymmetric Synthesis : The development of catalytic, enantioselective methods to produce chiral derivatives of 2-Iodo-1-nitropent-1-ene would be a significant advancement. This could open avenues for its use in the asymmetric synthesis of complex chiral molecules.

Flow Chemistry : Continuous flow synthesis could offer improved safety, scalability, and control over reaction parameters for the preparation of this potentially energetic nitro-compound. This would be particularly advantageous for managing exothermic reactions and handling unstable intermediates.

A comparative table of potential synthetic methodologies is presented below.

| Synthetic Approach | Potential Advantages | Research Focus |

| Elimination from Precursors | Established route for related compounds. thieme-connect.de | Optimization for yield and substrate scope. |

| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance. unibe.ch | Development of suitable photocatalysts and reaction conditions. |

| Electrochemistry | Avoids chemical oxidants/reductants, precise control. unibe.ch | Design of electrochemical cells and electrolyte systems. |

| Asymmetric Catalysis | Access to enantiomerically pure compounds. | Screening of chiral catalysts and ligands. |

Exploration of Undiscovered Reactivity Modes

The dual functionality of 2-Iodo-1-nitropent-1-ene suggests a rich and complex reactivity profile that remains largely untapped. While the nitroalkene moiety is a well-known Michael acceptor, and vinyl iodides are classic substrates for cross-coupling, the interplay between these two groups is a fertile ground for discovery.

Future investigations should prioritize:

Tandem and Domino Reactions : Designing novel cascade reactions that leverage both functional groups sequentially. For instance, a palladium-catalyzed cross-coupling reaction at the vinyl iodide position could be followed by an intramolecular Michael addition or a nitro-Mannich reaction, rapidly building molecular complexity from a simple starting material. unibo.itkcl.ac.uk

Radical-Mediated Transformations : The nitro group can participate in radical reactions, and the carbon-iodine bond can be homolytically cleaved. Exploring radical-polar crossover or radical ligand transfer mechanisms could unveil new pathways for difunctionalization of the alkene. unibe.chresearchgate.net

Pericyclic Reactions : The electron-deficient nature of the double bond makes it a candidate for various cycloaddition reactions. Investigating its behavior as a dienophile or dipolarophile could lead to the synthesis of novel cyclic and heterocyclic systems. researchgate.net

Precursor to Unstable Species : The compound is a known precursor to 1-nitropent-1-yne (B14177945) via elimination. thieme-connect.de Further research could focus on harnessing this in-situ generated, highly reactive species for subsequent transformations, expanding the utility of nitroalkynes in synthesis. escholarship.orgresearchgate.net

Expansion of Applications in Chemical Biology and Materials Science

The synthetic versatility of 2-Iodo-1-nitropent-1-ene makes it an attractive starting point for molecules with potential applications in both life sciences and materials science.

Chemical Biology: The nitro group is a versatile functional handle that can be reduced to an amine or transformed into other functionalities common in bioactive molecules. Future work could target the synthesis of:

γ-Amino Acid Precursors : Organocatalytic conjugate additions to the nitroalkene could provide access to chiral γ-nitro carbonyl compounds, which are direct precursors to valuable γ-amino acids, key components of peptidomimetic foldamers. kcl.ac.uk

Novel Heterocycles : The compound can be used to construct complex nitrogen-containing heterocycles like indolizines and pyrroles, which form the core of many pharmacologically active natural products. uni-mainz.de

Bioorthogonal Probes : The unique reactivity could potentially be harnessed to develop new bioorthogonal reactions for labeling and tracking biomolecules in living systems.

Materials Science: The ability to undergo cross-coupling and form highly conjugated systems opens doors for applications in materials science.

Molecular Electronics : Transformation into nitroalkynes and subsequent cyclotrimerization or polymerization could yield novel trinitrobenzene derivatives or conjugated polymers with interesting electronic or energetic properties. escholarship.org

Quantum Cellular Automata (QCA) : While speculative, related molecules have been proposed as units for molecular computing. unibo.it The polar structure of 2-Iodo-1-nitropent-1-ene derivatives could be explored for the design of molecular switches or components for QCA, an alternative to traditional transistor-based logic. unibo.it

Advanced Computational Modeling for Rational Design

To accelerate the discovery and optimization of reactions involving 2-Iodo-1-nitropent-1-ene, advanced computational modeling will be indispensable. Density Functional Theory (DFT) and other computational methods can provide deep mechanistic insight and predictive power.

Key areas for future computational studies include:

Reaction Mechanism Elucidation : Modeling the transition states and intermediates for known and proposed reactions to understand selectivity and reactivity. This has been applied to similar systems to rationalize competing reaction pathways. researchgate.net

Prediction of Novel Reactivity : In-silico screening of reaction conditions and catalysts could identify promising new transformations before they are attempted in the lab, saving time and resources.

Rational Catalyst Design : Designing catalysts specifically tailored to control the stereoselectivity of reactions involving 2-Iodo-1-nitropent-1-ene, for example, in asymmetric Michael additions.

Materials Property Simulation : Predicting the electronic, optical, and energetic properties of novel materials synthesized from this building block, guiding the design of next-generation functional materials.

Q & A

Q. What are the optimal experimental conditions for synthesizing 2-Iodo-1-nitropent-1-ene, and how can reproducibility be ensured?

- Methodological Answer : Synthesis typically involves iodination of nitroalkene precursors under controlled conditions. Key parameters include temperature (maintained at 0–5°C to minimize side reactions), solvent choice (e.g., dichloromethane for polarity control), and stoichiometric ratios (e.g., 1.2 equivalents of iodine to ensure complete conversion). Reproducibility requires meticulous documentation of reaction steps, including solvent drying protocols and inert atmosphere conditions. Experimental details should follow journal guidelines for clarity, with supporting information (e.g., NMR spectra, yield calculations) provided in supplementary materials .

Q. How should researchers characterize the purity and structural identity of 2-Iodo-1-nitropent-1-ene?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Analyze , , and (if applicable) spectra to confirm bond connectivity and absence of impurities.

- HRMS : Validate molecular weight and isotopic patterns.

- Elemental Analysis : Confirm C, H, N, and I percentages within ±0.3% of theoretical values.

For novel compounds, include X-ray crystallography data if feasible. Journals require cross-referencing with known compounds or prior literature to establish identity .

Q. What safety protocols are critical when handling 2-Iodo-1-nitropent-1-ene?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile byproducts.

- Waste Management : Segregate iodine-containing waste for specialized disposal to prevent environmental contamination. Document safety measures in the experimental section to align with institutional guidelines .

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanisms involving 2-Iodo-1-nitropent-1-ene in radical or electrophilic pathways?

- Methodological Answer :

- DFT Calculations : Optimize geometries of intermediates (e.g., iodonium ions or nitro-alkene radicals) using software like Gaussian or ORCA. Compare activation energies for competing pathways.

- Kinetic Isotope Effects (KIEs) : Experimental KIEs can validate computational predictions. For example, suggests hydrogen abstraction as a rate-determining step.

- Cross-Validation : Contrast theoretical data with experimental results (e.g., regioselectivity in addition reactions) to refine mechanistic hypotheses .

Q. What strategies resolve contradictions in spectroscopic data for 2-Iodo-1-nitropent-1-ene derivatives?

- Methodological Answer :

- Multi-Technique Analysis : Combine NMR, IR, and Raman spectroscopy to resolve ambiguities (e.g., distinguishing nitro-group tautomers).

- Control Experiments : Synthesize analogs with modified substituents to isolate spectral contributions.

- Peer Consultation : Engage in collaborative forums or pre-submission peer reviews to validate interpretations. Journals emphasize transparency in data discrepancies and their resolution .

Q. How can researchers design experiments to probe the thermodynamic stability of 2-Iodo-1-nitropent-1-ene under varying conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under nitrogen/air atmospheres.

- Kinetic Studies : Monitor degradation rates via HPLC at elevated temperatures (40–80°C) to extrapolate Arrhenius parameters.

- Solvent Stability Screening : Test compound integrity in polar (e.g., DMSO) vs. nonpolar solvents (e.g., hexane) over 72-hour periods. Present results in tabular form with error margins .

Data Presentation and Analysis

Q. What statistical methods are appropriate for analyzing reaction yield variability in 2-Iodo-1-nitropent-1-ene syntheses?

- Methodological Answer :

- ANOVA : Compare yields across multiple batches to identify outlier conditions (e.g., humidity effects).

- Standard Deviation : Report yields as mean ± SD (n ≥ 3 replicates).

- Correlation Analysis : Use Pearson’s r to assess relationships between variables (e.g., temperature vs. yield). Journals mandate clarity in statistical rationale and avoidance of redundant data .

Tables for Key Comparisons

Table 1 : Comparison of Analytical Techniques for 2-Iodo-1-nitropent-1-ene Characterization

| Technique | Parameter Measured | Acceptable Error Range | Reference |

|---|---|---|---|

| NMR | Proton environments | ±0.02 ppm | |

| HRMS | Molecular weight | ±0.001 Da | |

| Elemental Analysis | C, H, N, I content | ±0.3% |

Table 2 : Stability of 2-Iodo-1-nitropent-1-ene in Common Solvents

| Solvent | Degradation Rate (%/24h) | Major Degradation Product | Reference |

|---|---|---|---|

| DCM | <1% | None detected | |

| DMSO | 5% | Nitroso derivative |

Guidelines for Rigorous Research Design

- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example, a study on catalytic applications of 2-Iodo-1-nitropent-1-ene should address gaps in nitro-olefin reactivity .

- PICO Framework : Define Population (compound variants), Intervention (reaction conditions), Comparison (control experiments), and Outcome (yield/stability metrics) for hypothesis-driven studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.